1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alaninamide
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Overview
Description
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alaninamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of five amino acids: proline, alanine, phenylalanine, and alaninamide, with an acetyl group at the N-terminus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the synthesis of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alaninamide can undergo various chemical reactions, including:
Hydrolysis: Breaking peptide bonds in the presence of water and enzymes.
Oxidation: Oxidative cleavage of amino acid side chains.
Reduction: Reduction of disulfide bonds if present.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with enzymes like proteases.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Nucleophilic reagents under controlled pH and temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields individual amino acids or smaller peptide fragments.
Scientific Research Applications
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alaninamide has various applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a scaffold for designing bioactive peptides.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering downstream signaling pathways. The exact mechanism depends on the biological context and the specific target involved.
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-tyrosinamide: Similar structure but with tyrosine instead of phenylalanine.
N-acetyl-L-prolyl-L-phenylalanine methyl ester: Contains a methyl ester group instead of alaninamide.
Uniqueness
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alaninamide is unique due to its specific sequence and the presence of an acetyl group at the N-terminus. This structure can influence its stability, solubility, and interaction with biological targets, making it distinct from other similar peptides.
Properties
CAS No. |
60240-21-3 |
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Molecular Formula |
C27H38N6O6 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
(2S)-1-acetyl-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H38N6O6/c1-16(23(28)35)29-24(36)20(15-19-9-5-4-6-10-19)31-26(38)22-12-8-14-33(22)27(39)17(2)30-25(37)21-11-7-13-32(21)18(3)34/h4-6,9-10,16-17,20-22H,7-8,11-15H2,1-3H3,(H2,28,35)(H,29,36)(H,30,37)(H,31,38)/t16-,17-,20-,21-,22-/m0/s1 |
InChI Key |
RZPHVLAHXPFPKK-NXQKYAITSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)C |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C3CCCN3C(=O)C |
Origin of Product |
United States |
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